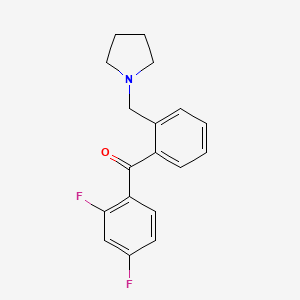

2,4-Difluoro-2'-pyrrolidinomethyl benzophenone

Description

Benzophenones are widely studied for their photochemical properties, biological activity, and applications in polymer chemistry .

Properties

IUPAC Name |

(2,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJLKQSQWINJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643672 | |

| Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-03-6 | |

| Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Overview of Synthesis

The synthesis of 2,4-difluoro-2'-pyrrolidinomethyl benzophenone typically involves:

- Functionalization of a benzophenone core.

- Introduction of fluorine atoms at specific positions.

- Incorporation of a pyrrolidinomethyl group.

The process often relies on well-established organic synthesis techniques such as Friedel-Crafts acylation, nucleophilic substitution, and reductive amination.

Step-by-Step Preparation

Step 1: Synthesis of the Benzophenone Core

- Reactants:

- A substituted benzoyl chloride (e.g., 2,4-difluorobenzoyl chloride).

- A substituted benzene derivative (e.g., 2-(aminomethyl)phenyl).

- Reaction Type: Friedel-Crafts acylation.

- Catalyst: A Lewis acid such as aluminum chloride ($$AlCl_3$$).

- Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane under reflux.

The reaction forms the intermediate benzophenone structure with fluorine substitutions at the 2 and 4 positions on one aromatic ring.

Step 2: Introduction of the Pyrrolidinomethyl Group

- Reactants:

- Pyrrolidine.

- The intermediate benzophenone product from Step 1.

- Reaction Type: Reductive amination.

- Catalyst: Sodium triacetoxyborohydride or another mild reducing agent.

- Conditions: The reaction is conducted in a polar solvent such as ethanol or methanol at room temperature.

This step introduces the pyrrolidinomethyl group at the para position relative to the carbonyl group on the second aromatic ring.

Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Reaction Temperature | Room temperature to reflux (~25–80°C) |

| Solvent | Dichloromethane (DCM), ethanol, or methanol |

| Catalyst | Aluminum chloride ($$AlCl_3$$), sodium triacetoxyborohydride |

| Reaction Time | Typically ranges from 6–12 hours |

| Yield | Dependent on purity and reaction optimization (~70–90%) |

Purification Process

After synthesis, the product is purified using:

- Recrystallization: Using solvents like ethanol or hexane to remove impurities.

- Column Chromatography: Employing silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate) for separation.

- Vacuum Drying: To obtain the final product in solid form with high purity (>98%).

Challenges in Synthesis

- Control over regioselectivity during Friedel-Crafts acylation to ensure substitution at desired positions.

- Avoiding side reactions during reductive amination, such as over-reduction or polymerization.

Summary Table: Preparation Details

| Step | Reactants | Reaction Type | Catalyst/Agent | Conditions |

|---|---|---|---|---|

| 1 | Benzoyl chloride + substituted benzene | Friedel-Crafts acylation | Aluminum chloride ($$AlCl_3$$) | Reflux in DCM |

| 2 | Intermediate + pyrrolidine | Reductive amination | Sodium triacetoxyborohydride | Room temperature in ethanol |

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2,4-difluoro-2'-pyrrolidinomethyl benzophenone exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated IC50 values of approximately 22.54 µM for MCF-7 cells and 5.08 µM for A549 cells, suggesting potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer efficacy is attributed to its ability to inhibit specific enzymes and modulate receptor activity within cancer cells, leading to reduced cell proliferation and induction of apoptosis.

2. Antimicrobial Properties

- The compound has shown moderate antimicrobial activity against a range of bacterial strains. This property positions it as a candidate for further development in antibiotic applications.

3. Material Science

- Photostabilizers : Due to its structural characteristics, this compound is being investigated as a potential photostabilizer in polymer formulations. Its ability to absorb UV radiation can enhance the durability and lifespan of materials exposed to sunlight.

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7: 22.54 µM | Moderate | Enzyme inhibition, receptor modulation |

| 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone | MCF-7: 18.00 µM | High | Similar mechanisms |

| 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone | MCF-7: >50 µM | Low | Less effective |

Case Studies

Case Study 1: Anticancer Efficacy

- A study evaluated the antiproliferative activity of synthesized derivatives of this compound against several cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency, providing insights into structure-activity relationships crucial for drug design.

Case Study 2: Mechanistic Insights

- Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer pathways. This research revealed potential binding sites that could be exploited for therapeutic development.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’-pyrrolid

Biological Activity

2,4-Difluoro-2'-pyrrolidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzophenone core with two fluorine atoms and a pyrrolidine moiety. This unique structure contributes to its biological activity, making it a subject of various studies aimed at understanding its pharmacological potential.

Anticancer Activity

Research indicates that benzophenone derivatives, including this compound, exhibit significant anticancer properties. They have been shown to induce cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Inhibition of tubulin polymerization |

| 1,2,3-Triazole Benzophenone Derivative | HeLa | TBD | Induction of apoptosis |

| 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone | A549 | TBD | Cell cycle arrest |

Note: TBD indicates that specific IC50 values need to be determined in future studies.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that it may possess activity against herpes simplex viruses (HSV), which are known for causing severe infections in immunocompromised patients. The need for novel antiviral agents is critical due to the rising incidence of acyclovir-resistant HSV strains.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its reactivity and binding affinity to these targets, potentially leading to modulation of their activity.

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of various benzophenone derivatives, including this compound. The study focused on A549 lung carcinoma cells and demonstrated that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest.

Antiviral Evaluation

Another case study assessed the antiviral potential of the compound against HSV-1 and HSV-2. The findings indicated that it exhibited potency comparable to existing antiviral therapies while also showing effectiveness against acyclovir-resistant strains.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogues differ in halogen type/position and substituent groups. Key examples include:

Key Observations :

- Halogen Effects : Fluorine substituents increase electronegativity and stability compared to chlorine, reducing susceptibility to oxidative degradation .

- Substituent Position: The 2'-pyrrolidinomethyl group in the target compound may confer better steric accessibility for binding interactions than 3'- or 4'-substituted analogues .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone with high purity?

- Methodological Answer : The synthesis requires addressing steric hindrance from the 2,4-difluoro and pyrrolidinomethyl groups. Optimize reaction conditions using palladium-catalyzed cross-coupling for aryl-amine bond formation, as seen in analogous benzophenone derivatives . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitoring by TLC/HPLC ensures purity. Control reaction temperature (60–80°C) to avoid side products from thermally sensitive fluorine substituents.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments; NMR resolves pyrrolidinomethyl protons (δ 2.5–3.5 ppm, split by coupling with adjacent groups) .

- IR Spectroscopy : The carbonyl stretch (ν(C=O)) at ~1650–1700 cm is sensitive to solvent polarity and hydrogen bonding, as demonstrated in benzophenone solvatochromism studies .

- X-ray Crystallography : Resolves spatial arrangement of fluorine and pyrrolidine groups, critical for confirming regioselectivity.

Q. How does solvent choice influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s dipole moment from fluorine substituents. Halogenated solvents (e.g., dichloromethane) stabilize carbonyl interactions via weak hydrogen bonds, as shown in benzophenone solvent studies . Avoid protic solvents (e.g., methanol), which may protonate the pyrrolidine nitrogen, reducing catalytic activity in coupling reactions.

Advanced Research Questions

Q. How can factorial design optimize substituent positions for desired electronic properties?

- Methodological Answer : Apply a 2 factorial design to systematically vary substituents (e.g., fluorine position, pyrrolidine methylation) and measure outcomes like HOMO-LUMO gaps (EGAP). Computational tools (DFT) predict electronic effects, while experimental validation via cyclic voltammetry quantifies redox potentials. This approach, used in benzophenone structural studies , identifies synergistic effects between substituents.

Q. What methodologies resolve contradictions between computational predictions and experimental binding affinity data in receptor studies?

- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Use molecular dynamics (MD) simulations to account for solvent interactions and ligand-receptor dynamics. Validate with orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics), as seen in benzodiazepine receptor studies . Adjust computational models to include explicit solvent molecules or protein flexibility.

Q. What strategies mitigate aggregation-induced fluorescence quenching in bioimaging applications?

- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) or charged moieties (e.g., sulfonate) to the benzophenone core to enhance aggregation-induced emission (AIE). This strategy, validated in AIE-active benzophenone photosensitizers , leverages restricted intramolecular rotation to maintain fluorescence in aggregated states.

Q. How does the pyrrolidinomethyl group’s conformation affect pharmacological activity?

- Methodological Answer : Perform conformational analysis via NOESY NMR to identify dominant rotamers. Compare docking scores (AutoDock Vina) of different conformers with target receptors (e.g., GABA for benzodiazepine analogs). Analogous studies on piperidine derivatives show that axial vs. equatorial positioning alters binding pocket accessibility .

Q. What in silico approaches predict metabolic stability and toxicity?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism sites. Molecular docking with hepatic enzymes (e.g., CYP3A4) identifies potential reactive metabolites. Toxicity risk assessment via ProTox-II or Derek Nexus accounts for structural alerts (e.g., fluorinated aryl groups), as applied in benzophenone safety studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.